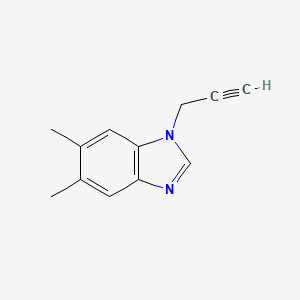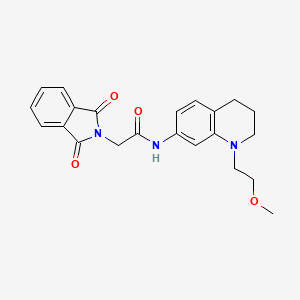![molecular formula C13H16N4O3 B3018395 1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1913853-77-6](/img/structure/B3018395.png)
1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid" is a derivative of the pyrazolo[3,4-b]pyridine class, which is a group of heterocyclic compounds that have been extensively studied due to their diverse biological activities. These compounds are characterized by a fused pyrazole and pyridine ring system and have been shown to possess antiallergic, antihypertensive, and various other pharmacological properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions starting from simpler heterocyclic precursors. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines involves starting from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, followed by various functional group transformations . Similarly, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates involves the use of the Vilsmeier–Haack reagent and subsequent treatment with hydrazine . These methods demonstrate the complexity and versatility of synthetic approaches in the creation of pyrazolo[3,4-b]pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by a fused ring system that can adopt various conformations. Semiempirical calculations have suggested that certain derivatives prefer a boat conformation in the dihydropyridine system and a planar pyrazole ring . The presence of different substituents on the core structure can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and the exploration of their biological activities. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine can yield the corresponding carboxamide or, under different conditions, an imidazo[4,5-b]pyridine derivative . These reactions highlight the reactivity of the carboxylic acid and acid chloride functional groups in the presence of amines and bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and suitability for pharmaceutical development. For instance, the introduction of alkyl groups, especially an isopropyl group at certain positions, has been shown to enhance the antiallergic activity of these compounds . Moreover, the ability to undergo facile condensation reactions with activated carbonyl groups to form N-fused heterocycles is indicative of their chemical versatility .
Applications De Recherche Scientifique
Chemical Synthesis and Library Generation
A study by Volochnyuk et al. (2010) demonstrates the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through the Combes-type reaction. This method allows for the efficient synthesis of a diverse array of compounds, which can be further modified via standard combinatorial transformations like amide coupling and esterification, as well as less common heterocyclizations to 1,2,4-triazoles and 1,2,4-oxadiazoles (Volochnyuk et al., 2010).
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, Manetti et al. (2005) explored new pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, showcasing their application in drug discovery. These compounds were characterized by high affinity and selectivity toward the A1 receptor subtype, indicating their potential for therapeutic applications (Manetti et al., 2005).
Structural and Computational Studies
Research by Shen et al. (2012) involves the synthesis and characterization of pyrazole derivatives, including crystal structure and computational study. These studies provide insights into the molecular structure, stability, and potential reactivity of pyrazolo[3,4-b]pyridine derivatives, contributing to the design of new materials and drugs (Shen et al., 2012).
Supramolecular Chemistry
Vishweshwar et al. (2002) examined the recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of pyrazinecarboxylic acids, including those related to pyrazolo[3,4-b]pyridines. This work underscores the importance of these compounds in the development of supramolecular assemblies, which have applications in materials science and nanotechnology (Vishweshwar et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-17-12-9(7-15-17)11(10(6-14-12)13(18)19)16-8-2-4-20-5-3-8/h6-8H,2-5H2,1H3,(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQFROLTMGTGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)
![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)



![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)
![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)
![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)